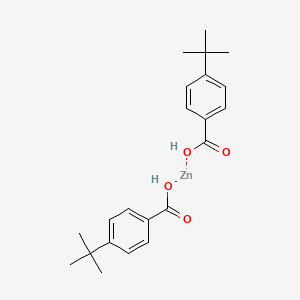
Zinc p-t-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc p-t-butylbenzoate: is an organic zinc compound with the chemical formula C22H26O4Zn . It is commonly used in organic synthesis as a catalyst and stabilizer. The compound typically appears as a white crystalline powder or crystals and is soluble in organic solvents such as ethanol and acetone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc p-t-butylbenzoate is usually synthesized by reacting p-t-butylbenzaldehyde with ethyl acetoacetate to form an intermediate, which is then acidified. This intermediate is subsequently reacted with zinc chloride to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pressure conditions to optimize the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Zinc p-t-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Zinc p-t-butylbenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and esterification.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of polymers, plastics, and other industrial materials due to its stabilizing properties
Mecanismo De Acción
The mechanism by which zinc p-t-butylbenzoate exerts its effects involves the interaction of the zinc ion with various molecular targets. The zinc ion can act as a Lewis acid, facilitating the formation of new chemical bonds and stabilizing reaction intermediates. This property makes it an effective catalyst in many organic reactions. Additionally, the zinc ion can interact with biological molecules, potentially influencing cellular processes and pathways .
Comparación Con Compuestos Similares
- Zinc benzoate
- Zinc acetate
- Zinc p-toluenesulfonate
- Zinc 4-tert-butylbenzoate
Comparison: Zinc p-t-butylbenzoate is unique due to its specific structure, which includes a p-t-butyl group. This structural feature imparts distinct chemical and physical properties, such as increased solubility in organic solvents and enhanced catalytic activity. Compared to zinc benzoate and zinc acetate, this compound offers better performance in certain catalytic applications due to its bulkier substituent .
Propiedades
Fórmula molecular |
C22H28O4Zn |
|---|---|
Peso molecular |
421.8 g/mol |
Nombre IUPAC |
4-tert-butylbenzoic acid;zinc |
InChI |
InChI=1S/2C11H14O2.Zn/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13); |
Clave InChI |
DSKHXQRTXYXKJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)O.CC(C)(C)C1=CC=C(C=C1)C(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
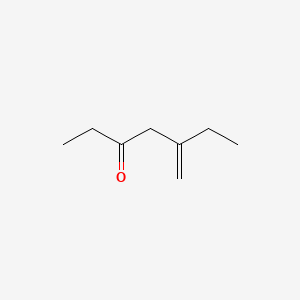
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
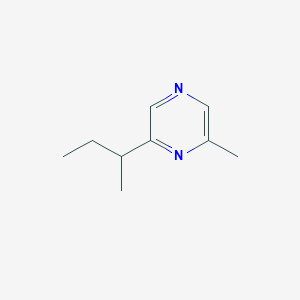
![[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium](/img/structure/B13822162.png)
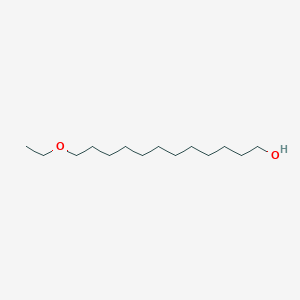
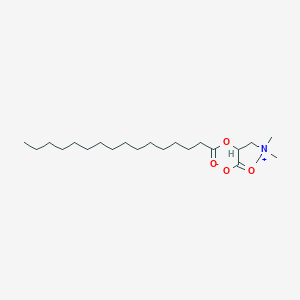
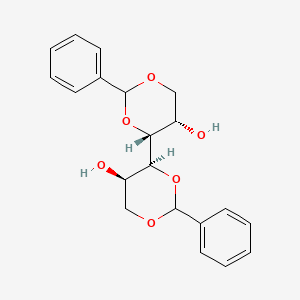
![3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
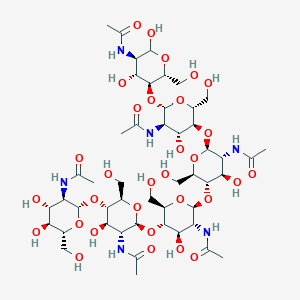
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)


![5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione](/img/structure/B13822233.png)
